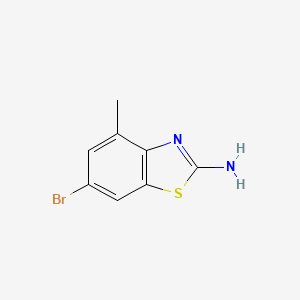

6-Bromo-4-methyl-1,3-benzothiazol-2-amine

描述

Overview of Benzothiazole (B30560) Scaffold in Chemical Sciences

The benzothiazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in the field of heterocyclic chemistry. researchgate.netresearchgate.net This structural motif is not only prevalent in numerous natural products but also serves as a "privileged structure" in medicinal chemistry and materials science. acs.orgresearchgate.net The presence of nitrogen and sulfur heteroatoms within the five-membered thiazole ring imparts unique electronic properties and the capacity for diverse chemical modifications, making it a versatile building block in organic synthesis. mdpi.comresearchgate.net The aromatic nature of the benzothiazole system contributes to its stability and allows for a variety of substitution patterns on the benzene ring, further expanding its chemical diversity. rsc.org

The applications of benzothiazole derivatives are extensive, ranging from their use as vulcanization accelerators in the rubber industry to their role as core components in pharmaceuticals, agrochemicals, and dyes. nih.gov In the realm of medicinal chemistry, the benzothiazole nucleus is associated with a wide array of biological activities. nih.govacs.org

Significance of 2-Aminobenzothiazole (B30445) Derivatives in Synthetic Organic Chemistry

Among the various classes of benzothiazole derivatives, the 2-aminobenzothiazoles stand out for their profound importance in synthetic organic chemistry. The amino group at the 2-position is a highly reactive and versatile handle for further chemical transformations. chemicalbook.comnist.gov It can readily undergo reactions such as acylation, alkylation, and diazotization, providing access to a vast library of more complex heterocyclic systems. researchgate.net This reactivity makes 2-aminobenzothiazoles key intermediates in the construction of pharmacologically active molecules. spectrabase.com

The synthesis of the 2-aminobenzothiazole core itself is a topic of significant research, with numerous methods developed for its efficient construction. researchgate.net A common and classical approach involves the reaction of substituted anilines with a thiocyanate (B1210189) salt in the presence of a halogen, such as bromine, which facilitates the cyclization process. rsc.orgnih.gov This method, often referred to as the Hugershoff synthesis, has been refined over the years to improve yields and accommodate a wider range of substrates. Alternative synthetic strategies often involve the cyclization of phenylthiourea (B91264) derivatives. researchgate.net The accessibility and synthetic utility of 2-aminobenzothiazoles have solidified their position as indispensable building blocks for both academic research and industrial applications. chemicalbook.com

Structural Context of Halogenated and Alkyl-Substituted Benzothiazoles

The introduction of halogen and alkyl substituents onto the benzothiazole scaffold significantly influences its physicochemical properties and reactivity. researchgate.net Halogens, such as bromine, are known to modulate the electronic nature of the aromatic ring through inductive and resonance effects. A bromine substituent can alter the molecule's lipophilicity, which is a critical parameter in the design of biologically active compounds. Furthermore, the bromine atom can serve as a handle for further synthetic modifications, for instance, through cross-coupling reactions. researchgate.net

Rationale for Focused Academic Inquiry into 6-Bromo-4-methyl-1,3-benzothiazol-2-amine

The compound this compound has garnered academic interest due to its potential as a versatile intermediate in the synthesis of more complex molecules. Research has demonstrated its utility in multi-component reactions, for instance, in a pseudofour-component reaction with 4-methoxybenzaldehyde (B44291) and 4-hydroxycoumarin (B602359), highlighting its value in constructing intricate molecular architectures. nih.gov

The rationale for a focused inquiry into this specific compound stems from the synergistic effects of its structural components. The 2-aminobenzothiazole core provides a reactive site for further functionalization, while the bromo and methyl substituents offer opportunities to modulate the electronic and steric properties of resulting derivatives. The bromine atom at the 6-position is a key feature, as it can be utilized in cross-coupling reactions to introduce further molecular diversity. The methyl group at the 4-position, in turn, influences the reactivity and regioselectivity of reactions on the benzene ring. This combination makes this compound a valuable building block for creating libraries of novel compounds for various chemical and pharmaceutical research endeavors.

Research Findings and Data

While specific experimental data for this compound is not widely published in extensive detail, its properties can be inferred from closely related analogues and established synthetic methodologies.

Synthesis and Physicochemical Data

A plausible synthetic route to this compound involves the thiocyanation of 3-bromo-5-methylaniline, followed by cyclization. This is an adaptation of the well-established Hugershoff synthesis of 2-aminobenzothiazoles. rsc.orgnih.gov The starting material, 3-bromo-5-methylaniline, is a known compound. ontosight.ai

Interactive Data Table: Plausible Synthesis of this compound

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 3-Bromo-5-methylaniline | KSCN, Br₂, Acetic Acid | This compound |

The physicochemical properties of this compound can be estimated based on data from similar compounds. For instance, the melting point is expected to be relatively high, characteristic of crystalline aromatic compounds. The solubility is likely to be poor in water but good in common organic solvents like DMSO and DMF. mdpi.com

Interactive Data Table: Estimated Physicochemical Properties of this compound

| Property | Estimated Value |

| Molecular Formula | C₈H₇BrN₂S |

| Molecular Weight | 243.12 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | >150 °C (estimated) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in ethanol (B145695), methanol |

Spectroscopic Data Analysis

The structural elucidation of this compound would rely on standard spectroscopic techniques.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons. The aromatic protons would appear as singlets or doublets in the aromatic region (typically δ 7.0-8.0 ppm). The amino protons would likely appear as a broad singlet, and the methyl protons as a sharp singlet in the upfield region (around δ 2.0-2.5 ppm). nih.gov

¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would be characteristic of the aromatic and thiazole ring carbons, as well as the methyl carbon. nih.gov

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a bromine atom. researchgate.net

IR Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups, and C=N stretching of the thiazole ring. nih.gov

Structure

3D Structure

属性

IUPAC Name |

6-bromo-4-methyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2S/c1-4-2-5(9)3-6-7(4)11-8(10)12-6/h2-3H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQNDRYGENLEDAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(S2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589442 | |

| Record name | 6-Bromo-4-methyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681126-45-4 | |

| Record name | 6-Bromo-4-methyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Bromo 4 Methyl 1,3 Benzothiazol 2 Amine and Its Analogues

Classical and Established Synthetic Routes to 2-Aminobenzothiazoles

The synthesis of the 2-aminobenzothiazole (B30445) ring system is frequently achieved through two primary, historically significant methods: the direct condensation of anilines with thiocyanate (B1210189) and bromine, and the oxidative cyclization of pre-formed phenylthiourea (B91264) precursors.

Condensation of 4-Substituted Anilines with Thiocyanate and Bromine

A classical and widely employed method for synthesizing 6-substituted 2-aminobenzothiazoles involves the reaction of 4-substituted anilines with a source of thiocyanate, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH4SCN), in the presence of bromine. nih.govrjpbcs.com This one-pot reaction, often conducted in glacial acetic acid, proceeds via an electrophilic substitution mechanism. rsc.orgindexcopernicus.com The reaction of aniline (B41778) with ammonium thiocyanate and bromine is a common approach to generate the 2-aminobenzothiazole structure. rjpbcs.comresearchgate.net

Initially, bromine and thiocyanate react to form thiocyanogen, (SCN)₂, a reactive electrophile. This species then attacks the aniline ring. Due to the ortho-, para-directing nature of the amino group, the thiocyanation occurs at the position ortho to the amine. stackexchange.com For a 4-substituted aniline, this directs the thiocyanate group to one of the ortho positions (position 2). The subsequent intramolecular cyclization, facilitated by the acidic and oxidative conditions, leads to the formation of the thiazole (B1198619) ring, yielding the final 2-aminobenzothiazole product. indexcopernicus.comstackexchange.com This method is particularly effective for anilines with a substituent at the para-position, as it directly leads to the corresponding 6-substituted 2-aminobenzothiazole. nih.govrjpbcs.com

| Starting Aniline | Reagents | Solvent | Product | Yield |

| 4-Substituted Anilines | KSCN, Br₂ | Acetic Acid | 6-Substituted 2-Aminobenzothiazoles | Varies |

| 3-Chloro-4-fluoroaniline | KSCN, Br₂ | - | 2-Amino-6-fluoro-7-chlorobenzothiazole | - |

| Substituted Anilines | NH₄SCN, Br₂ | - | 4(5 or 6)-Substituted 2-Aminobenzothiazoles | - |

This table presents generalized findings on the condensation reaction. Yields are variable and depend on the specific substrates and reaction conditions.

Cyclization of Phenylthioureas as Synthetic Precursors

An alternative and equally fundamental route to 2-aminobenzothiazoles is the oxidative cyclization of arylthioureas. nih.govscholarsresearchlibrary.com This two-step approach involves first synthesizing the N-phenylthiourea intermediate, typically by reacting the corresponding aniline with an isothiocyanate. researchgate.net The subsequent ring-closure is then achieved using an oxidizing agent. scholarsresearchlibrary.com

Liquid bromine in a solvent like chloroform (B151607) or acetic acid is a traditional and effective reagent for this cyclization. indexcopernicus.comscholarsresearchlibrary.com The mechanism involves an electrophilic attack by bromine on the sulfur atom of the thiourea (B124793), which initiates the intramolecular cyclization onto the ortho-position of the phenyl ring, followed by elimination of HBr to form the stable benzothiazole (B30560) ring system. indexcopernicus.com More recently, reagents like benzyltrimethylammonium (B79724) tribromide have been introduced as a safer and more manageable alternative to molecular bromine, minimizing the risk of unwanted aromatic bromination. rjpbcs.com Additionally, cyclization can be performed using sulfuric acid in the presence of a catalytic amount of a bromine source, such as HBr, NaBr, or NH₄Br. google.comgoogle.com

| Precursor | Cyclization Reagent | Solvent | Product | Notes |

| Arylthioureas | Br₂ | Chloroform | 2-Aminobenzothiazoles | The classical Hugerschoff reaction. indexcopernicus.com |

| Substituted Arylthioureas | Benzyltrimethylammonium tribromide | Various | Functionalized 2-Aminobenzothiazoles | Offers better control and minimizes side products compared to Br₂. rjpbcs.com |

| Phenylthiourea | H₂SO₄, Bromine (catalytic) | - | 2-Aminobenzothiazole sulfate (B86663) | The product is formed as a sulfate salt. google.com |

| 2-Chlorophenylthiourea | H₂SO₄, NH₄Br (40% aq.) | - | 2-Amino-6-chlorobenzothiazole sulfate | Demonstrates the use of a bromide salt as a catalyst. google.com |

This table summarizes various methods for the cyclization of phenylthiourea precursors.

Targeted Synthesis of Brominated and Methylated Aminobenzothiazoles

The synthesis of specifically substituted compounds like 6-Bromo-4-methyl-1,3-benzothiazol-2-amine requires a regioselective approach, building upon the classical methods. The strategy generally involves using a precursor that already contains one or more of the desired substituents, followed by reactions that introduce the remaining groups at specific positions.

Halogenation-Amination Pathways for this compound Analogues

Synthesizing analogues of this compound often involves pathways where halogenation and the formation of the 2-amino-thiazole ring are key steps. These routes are designed to control the placement of both the bromine and methyl groups on the benzene (B151609) ring.

Achieving selective bromination at the 6-position of the benzothiazole ring is most directly accomplished by starting with a 4-bromo-substituted aniline precursor. Following the principles of the condensation reaction described previously (Section 2.1.1), a 4-bromoaniline (B143363) reacts with thiocyanate and bromine to yield a 2-amino-6-bromobenzothiazole. rsc.org If the starting material were 4-bromo-2-methylaniline, this same reaction would be the most direct route to the target compound, this compound.

The regioselectivity is dictated by the substitution pattern of the initial aniline. The classical synthesis using 4-substituted anilines reliably produces 6-substituted 2-aminobenzothiazoles. nih.gov This is because the thiocyanation step, which precedes cyclization, occurs at the ortho position to the activating amino group. When the para position is already occupied by a substituent (like bromine), the thiocyanation is directed to the ortho position, which ultimately becomes the sulfur-bearing carbon of the thiazole ring, locking the initial para-substituent into the 6-position of the final product. nih.gov

The crucial ring-forming step in these syntheses is the intramolecular cyclization involving a sulfur-containing agent, which is typically an arylthiourea intermediate. rsc.org This intermediate is either formed in situ from an aniline and thiocyanate or prepared in a separate step. rsc.orgjsynthchem.com The cyclization is an electrophilic substitution reaction where the sulfur atom attacks the aromatic ring. jsynthchem.com

Regioselective Introduction of Methyl Groups at the 4-Position

The synthesis of 4-methyl substituted 2-aminobenzothiazoles, a key precursor to this compound, is often achieved through the cyclization of o-tolylthiourea (B1334601). A notable process for preparing 4-methyl-2-aminobenzothiazole involves the use of o-tolylthiourea with chlorine as a ring-closing reagent. google.com This reaction is carried out in methylene (B1212753) chloride without a catalyst, which advantageously prevents chlorination of the benzene ring. google.com

The process begins with the slurrying of o-tolylthiourea in methylene chloride, followed by cooling. Chlorine gas is then introduced, leading to the crystallization of 4-methyl-2-aminobenzothiazole hydrochloride and the evolution of hydrogen chloride. google.com The hydrochloride salt is subsequently neutralized with an alkali, such as sodium hydroxide (B78521) solution, to yield the final 4-methyl-2-aminobenzothiazole. google.com This method is reported to produce a high yield of a white, crystalline powder free from impurities. google.com

An alternative starting material for a similar synthesis is p-toluidine, which is first converted to p-tolylthiourea. orgsyn.org This thiourea derivative is then cyclized using sulfuryl chloride to form 2-amino-6-methylbenzothiazole. orgsyn.org While this produces a different isomer, the underlying principle of cyclizing a substituted phenylthiourea is a common strategy for accessing regioselectively methylated 2-aminobenzothiazoles.

Modern Synthetic Approaches

Modern synthetic chemistry has seen a shift towards efficiency, atom economy, and reduced environmental impact. These principles are reflected in the contemporary approaches to synthesizing the benzothiazole core, including one-pot multicomponent reactions, transition-metal-catalyzed cyclizations, and microwave-assisted protocols.

One-Pot Multicomponent Reactions for Benzothiazole Core Formation

One-pot multicomponent reactions (MCRs) offer significant advantages by combining multiple reaction steps into a single operation without the isolation of intermediates. This approach is highly valued in the synthesis of complex molecules like benzothiazole derivatives for its efficiency and reduction in waste. nih.gov

A pseudo-four-component reaction has been reported for the synthesis of spiroheterocycles utilizing 2-amino-6-bromo-4-methylbenzothiazole as a key building block. nih.gov This reaction, involving 4-methoxybenzaldehyde (B44291) and 4-hydroxycoumarin (B602359) in the presence of sulfamic acid, proceeds rapidly to yield the target product in high yield. nih.gov The proposed mechanism for this transformation involves an acid-catalyzed cascade of Knoevenagel condensation, followed by the condensation of a second aldehyde molecule with the 2-aminobenzothiazole, and finally a Diels-Alder heterocycloaddition of the intermediates. nih.gov

The following table summarizes a selection of one-pot reactions for the synthesis of benzothiazole derivatives:

| Starting Materials | Reagents/Catalyst | Product | Yield (%) | Reference |

| 2-aminobenzothiazole, aromatic aldehydes, 1,3-diketones | Sc(OTf)₃, microwave, solvent-free | Dihydropyridine derivatives | - | nih.gov |

| 2-amino-6-bromo-4-methylbenzothiazole, 4-methoxybenzaldehyde, 4-hydroxycoumarin | Sulfamic acid | Spiroheterocycle | 93 | nih.gov |

| 2-aminobenzothiazole, arylglyoxal monohydrates, 2-hydroxy-1,4-naphthoquinone | p-TSA-Et₃N, H₂O-Me₂CO | Naphthoquinone derivatives | 78-84 | nih.gov |

This table is interactive and allows for sorting and filtering of data.

A cornerstone of benzothiazole synthesis is the condensation of a 2-aminothiophenol (B119425) with a variety of functional groups, followed by cyclization. The most common method involves the reaction of 2-aminothiophenol with substances containing a carbonyl or cyano group. rsc.org For instance, 2-substituted benzothiazoles can be formed through the condensation of 2-aminothiophenols with nitriles, a reaction that can be catalyzed by copper. rsc.org

Another well-established method is the oxidative cyclization of N-arylthioureas. The reaction of anilines with potassium thiocyanate in the presence of bromine in acetic acid is a classical route to 6-substituted 2-aminobenzothiazoles. nih.gov This method, however, is not always suitable for 4-unsubstituted anilines as it can lead to thiocyanation at the para position. nih.gov

Transition-metal catalysis has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-heteroatom bonds with high efficiency and selectivity. Several transition metals have been employed in the synthesis of the 2-aminobenzothiazole scaffold.

Copper: Copper catalysts, such as CuI, have been used for the intramolecular S-arylation of in situ generated 2-halothioureas in water, providing an efficient and sustainable route to 2-aminobenzothiazoles.

Palladium: Palladium acetate (B1210297) (Pd(OAc)₂) has been shown to catalyze the intramolecular oxidative cyclization of N-aryl-N',N'-dialkylthioureas, leading to the formation of 2-(dialkylamino)benzothiazoles.

Ruthenium: Ruthenium(III) chloride (RuCl₃) is an effective catalyst for the intramolecular oxidative coupling of N-arylthioureas, yielding substituted 2-aminobenzothiazoles.

Nickel: Nickel(II) salts have been demonstrated to be excellent catalysts for the same reaction, offering the advantage of using a cheaper and less toxic metal.

The following table provides examples of transition-metal-catalyzed syntheses of 2-aminobenzothiazole derivatives:

| Catalyst | Starting Materials | Reaction Type | Yield (%) | Reference |

| CuI | 2-halothioureas | Intramolecular S-arylation | - | - |

| Pd(OAc)₂ | N-aryl-N',N'-dialkylthioureas | Intramolecular oxidative cyclization | - | - |

| RuCl₃ | N-arylthioureas | Intramolecular oxidative coupling | up to 91 | - |

| Ni(II) salts | N-arylthioureas | Intramolecular oxidative coupling | up to 95 | - |

This table is interactive and allows for sorting and filtering of data.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of benzothiazoles, this has led to the development of protocols that utilize environmentally benign solvents like water or avoid solvents altogether.

Solvent-free, microwave-assisted synthesis of 2-aminobenzothiazoles using tetrabutylammonium (B224687) tribromide as a stable and less hazardous alternative to liquid bromine has been reported. researchgate.net This method offers rapid reaction rates, high yields, and a simple work-up procedure. researchgate.net Furthermore, performing reactions in aqueous media is a key aspect of green chemistry. The use of water as a solvent in the synthesis of 2-aminobenzothiazoles not only reduces the reliance on volatile organic compounds but can also enhance reaction rates.

The application of green chemistry principles in aromatic bromination includes the use of greener reagents like sodium bromide (NaBr) and sodium perborate (B1237305) (SPB) as alternatives to hazardous acids. digitellinc.com Fe₂O₃/zeolite has also been used as an easy-to-handle, cost-effective, and recyclable catalyst system for the bromination of non-activated aromatic compounds. rsc.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. ijpbs.com

The synthesis of various benzothiazole derivatives has been successfully achieved using microwave irradiation. For example, 2-aminobenzothiazole has been used as a starting material in microwave-assisted condensation reactions with various primary aromatic amines to produce imine derivatives. asianpubs.orgresearchgate.net These imines can be further reacted with glycine (B1666218) under microwave irradiation to afford imidazolidines substituted with a benzothiazole moiety. asianpubs.orgresearchgate.net

Microwave irradiation has also been employed in the solvent-free synthesis of 2-aminobenzothiazoles, using tetrabutylammonium tribromide in place of liquid bromine. researchgate.net This approach highlights the synergy between microwave technology and green chemistry principles. Furthermore, a catalyst-free, microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles in green media has been developed, providing rapid access to these functionalized scaffolds under mild, transition-metal-free conditions. nih.gov

Oxidative Cyclization Strategies for Benzothiazole Ring Closure

The formation of the benzothiazole core, particularly for 2-amino substituted derivatives, frequently relies on oxidative cyclization reactions. These methods typically involve the construction of the thiazole ring onto a pre-existing benzene derivative through the formation of crucial C-S and C-N bonds.

A predominant strategy involves the reaction of substituted anilines with a thiocyanate source, such as potassium thiocyanate (KSCN) or ammonium thiocyanate, followed by oxidative cyclization. nih.govindexcopernicus.com The classic approach utilizes bromine in acetic acid as the oxidant. nih.govresearchgate.net This method proceeds via the in-situ formation of an arylthiourea intermediate from the parent aniline, which then undergoes intramolecular electrophilic cyclization onto the aromatic ring, driven by the oxidant. For instance, 5-bromo-3-methylaniline would be the logical precursor for this compound via this route.

Modern advancements have sought to replace harsh reagents like bromine with more environmentally benign and efficient catalytic systems. Metal-free approaches have gained traction, utilizing systems like catalytic iodine with molecular oxygen as the terminal oxidant. nih.govorganic-chemistry.org This process can convert cyclohexanones and thioureas into 2-aminobenzothiazoles through an aerobic oxidative cyclization/dehydrogenation sequence. nih.govorganic-chemistry.org Other oxidative systems include the use of 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or manganese triacetate, which can facilitate the cyclization of thioformanilides. indexcopernicus.com Nickel-catalyzed intramolecular oxidative C-H functionalization of arylthioureas also presents a mild and efficient route to 2-aminobenzothiazoles. organic-chemistry.org

These varied oxidative strategies offer a flexible toolkit for chemists, allowing for the synthesis of a wide array of substituted 2-aminobenzothiazoles by selecting the appropriately substituted aniline or arylthiourea precursor.

Table 1: Comparison of Oxidative Cyclization Methods for Benzothiazole Synthesis

| Method | Precursors | Oxidant/Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Classical Bromination | Substituted Anilines + KSCN | Br₂ in Acetic Acid | Well-established, widely used method. | nih.govresearchgate.net |

| Metal-Free Aerobic Oxidation | Cyclohexanones + Thioureas | Iodine (cat.) + O₂ | Environmentally friendly, uses a green oxidant. | nih.govorganic-chemistry.org |

| Nickel-Catalyzed C-H Functionalization | Arylthioureas | NiBr₂ + PIDA (oxidant) | Mild conditions, low catalyst loading, scalable. | organic-chemistry.org |

| DDQ-Mediated Cyclization | Thioformanilides | DDQ | High yields, proceeds via thiyl radical. | indexcopernicus.com |

Synthetic Challenges and Optimization in this compound Production

Regioselectivity Control in Substitution Reactions

Controlling regioselectivity is a critical challenge in the synthesis of polysubstituted benzothiazoles like this compound. The final substitution pattern is dictated at two key stages: the initial choice of the substituted aniline precursor and any subsequent electrophilic aromatic substitution reactions on the formed benzothiazole ring.

In the synthesis starting from an aniline (e.g., via the bromine-thiocyanate method), the position of the substituents on the starting aniline determines the final placement on the benzothiazole ring. nih.gov For this compound, a 3-methyl-5-bromoaniline precursor is required. The use of a different isomer, such as 2-methyl-4-bromoaniline, would lead to a different regioisomer of the final product. The electronic effects of the substituents on the aniline ring govern the site of the electrophilic attack during the cyclization step. organic-chemistry.org

Once the benzothiazole ring is formed, its inherent electronic properties guide further substitutions. The benzothiazole system is electron-poor, which can make subsequent electrophilic aromatic substitutions challenging, often requiring harsh conditions. nih.gov Furthermore, the existing substituents (bromo and methyl groups) will direct any incoming electrophiles to specific positions, and predicting the outcome can be complex. The amino group at the 2-position significantly influences the reactivity of the heterocyclic system. Reactions involving the exocyclic amino group or the endocyclic nitrogen with various reagents can lead to different fused heterocyclic systems, and controlling the regioselectivity of these subsequent cyclizations is an active area of research. researchgate.net

Yield Optimization and Reaction Efficiency Enhancement

The transition from stoichiometric reagents to catalytic systems represents a major step in enhancing efficiency. The use of heterogeneous catalysts, such as KF·Al₂O₃, allows for high yields under mild conditions, with the added benefit of simple product isolation via filtration and catalyst recyclability. nih.gov Similarly, the development of nickel-catalyzed methods has enabled reactions to proceed at room temperature with low catalyst loading, achieving excellent yields in very short reaction times. organic-chemistry.org

Solvent choice also plays a crucial role. While traditional syntheses often use glacial acetic acid, modern approaches have explored greener alternatives like ethanol (B145695) or even solvent-free conditions. nih.govmdpi.com The use of ionic liquids has also been shown to enhance reaction rates and yields, providing an environmentally benign alternative to volatile organic solvents. ijpsr.com Microwave-assisted synthesis has emerged as a powerful tool for accelerating reactions and improving yields, often reducing reaction times from hours to minutes. mdpi.com

Table 2: Factors Influencing Yield and Efficiency in Benzothiazole Synthesis

| Factor | Example Approach | Impact on Efficiency | Reference |

|---|---|---|---|

| Catalyst | Use of Ni(II) salts or heterogeneous catalysts like KF·Al₂O₃. | Lowers activation energy, allows milder conditions, increases reaction rate, enables catalyst recycling. | organic-chemistry.orgnih.gov |

| Solvent | Employing ionic liquids or green solvents like ethanol; solvent-free reactions. | Improves reaction rates, simplifies workup, reduces environmental impact. | nih.govijpsr.com |

| Energy Source | Microwave irradiation. | Drastically reduces reaction times from hours to minutes, often improving yields. | mdpi.com |

| Reaction Type | Multicomponent or one-pot reactions. | Improves atom economy and reduces the number of purification steps, leading to higher overall yields. | nih.gov |

Scalability of Synthetic Methods for Research and Development

For a compound to be viable for extensive research and potential development, the synthetic route must be scalable. Scalability requires a method to be not only high-yielding but also safe, cost-effective, and operationally simple on a larger scale.

Methods that utilize inexpensive and readily available starting materials and catalysts are generally more suitable for scaling up. For example, protocols using cheap copper metal or nickel salts as catalysts are more economically viable than those requiring expensive precious metals like palladium or rhodium. organic-chemistry.orgorganic-chemistry.org Metal-free syntheses, which use reagents like iodine and molecular oxygen, are also highly attractive for their low cost and reduced metal waste. nih.gov

Operational simplicity is another key factor. One-pot reactions and procedures that avoid chromatographic purification are highly desirable for large-scale production. mdpi.com For example, methods where the product can be isolated by simple filtration reduce both time and solvent waste. nih.gov The development of continuous flow electrochemical reactors for benzothiazole synthesis represents a significant advancement, allowing for easy scale-up without the need for larger reactors and offering high efficiency. mdpi.com The demonstrated scalability of nickel-catalyzed C-H functionalization to the gram-level with minimal loss in yield highlights its practical utility for producing larger quantities of material needed for research and development. organic-chemistry.org

Chemical Reactivity and Mechanistic Studies of 6 Bromo 4 Methyl 1,3 Benzothiazol 2 Amine

Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Moiety

The benzene portion of the benzothiazole (B30560) scaffold is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the fused thiazole (B1198619) ring. wikipedia.org However, the reactivity and regioselectivity of such reactions on 6-Bromo-4-methyl-1,3-benzothiazol-2-amine are dictated by the combined influence of the bromine, methyl, and 2-amino groups, along with the heterocyclic system itself.

The 2-amino group, being a potent activating group, increases the electron density of the entire bicyclic system, including the benzene ring, through resonance. The methyl group at the C4 position is a weak activating group and directs electrophiles to the ortho and para positions (C5 and C7, considering the existing substitution). Conversely, the bromine atom at the C6 position is a deactivating group but also an ortho, para-director.

The directing effects of these substituents can be summarized as follows:

Fused Thiazole Ring : Deactivating, directs to C4 and C6, and to a lesser extent C5 and C7.

4-Methyl Group : Activating, directs to C5 and C7 (ortho/para positions relative to C4).

6-Bromo Group : Deactivating, directs to C5 and C7 (ortho/para positions relative to C6).

Considering these competing effects, the most likely positions for electrophilic attack on the benzene moiety are C5 and C7, which are activated by both the methyl and bromo groups' directing effects. The steric hindrance from the C4-methyl group might favor substitution at the C7 position. Due to the electron-poor nature of the benzothiazole core, harsh reaction conditions are often required for electrophilic aromatic substitution. nih.gov

Nucleophilic Attack Pathways at the Thiazole Ring System

The thiazole ring of 2-aminobenzothiazoles possesses electrophilic centers that are susceptible to nucleophilic attack. The C2 carbon, bonded to both sulfur and nitrogen, is particularly electrophilic and represents a primary site for nucleophilic reactions.

Under certain conditions, nucleophilic attack can lead to the opening of the thiazole ring. For instance, treatment of benzothiazole derivatives with oxidants like magnesium monoperoxyphthalate hexahydrate (MMPP) in the presence of nucleophilic solvents (e.g., alcohols) can result in oxidative ring-opening. scholaris.cacdnsciencepub.com A proposed mechanism involves the coordination of a Lewis acid (like Mg²⁺) to the thiazole nitrogen, enhancing the electrophilicity at the C2 position. A subsequent nucleophilic attack by water or another nucleophile initiates ring cleavage, liberating a thiol intermediate that is then oxidized. scholaris.caresearchgate.net In the case of 6-nitrobenzothiazole, methoxide (B1231860) ions can reversibly add to the C2 position, leading to a ring-opened product upon subsequent reaction with an electrophile. rsc.org While the 2-amino group in the target compound is a poor leaving group, its conversion to a diazonium salt or another suitable leaving group could facilitate nucleophilic substitution at the C2 position.

Intramolecular Cyclization Mechanisms in Benzothiazole Formation

The synthesis of the 2-aminobenzothiazole (B30445) scaffold, including this compound, predominantly relies on the intramolecular cyclization of N-arylthiourea precursors. This transformation is a cornerstone of benzothiazole chemistry.

One of the classic methods is the Hugerschoff reaction , which employs bromine in an inert solvent like chloroform (B151607) to effect the electrophilic cyclization of an arylthiourea. indexcopernicus.comresearchgate.net The reaction proceeds via the formation of a sulfenyl bromide intermediate, which then undergoes an intramolecular electrophilic attack on the ortho-carbon of the aniline (B41778) ring, followed by elimination of HBr to yield the 2-aminobenzothiazole.

Another prevalent pathway is the condensation of an appropriately substituted 2-aminothiophenol (B119425) with cyanogen (B1215507) bromide or a similar electrophile. However, the synthesis and handling of substituted 2-aminothiophenols can be challenging due to their susceptibility to oxidation. wikipedia.orgresearchgate.net More contemporary methods often utilize transition metal catalysis to facilitate the intramolecular C-S bond formation, avoiding harsh reagents. indexcopernicus.comresearchgate.net

Table 1: Common Intramolecular Cyclization Methods for 2-Aminobenzothiazole Synthesis

| Method | Precursor | Key Reagents/Catalysts | Mechanism Type | Reference |

|---|---|---|---|---|

| Hugerschoff Reaction | N-Arylthiourea | Br₂, Chloroform | Electrophilic Cyclization | indexcopernicus.com, researchgate.net |

| Jacobson Synthesis | N-Arylthioformamide | Oxidizing Agent (e.g., K₃[Fe(CN)₆]) | Oxidative Cyclization | mdpi.com |

| Metal-Catalyzed Cyclization | N-(2-haloaryl)thiourea | Cu or Pd catalysts | Reductive Elimination/Cross-Coupling | indexcopernicus.com, researchgate.net |

| Condensation Reaction | 2-Aminothiophenol | Cyanogen bromide, Aldehydes, Carboxylic acids | Condensation/Cyclization | wikipedia.org, mdpi.com |

Radical Reaction Pathways in Benzothiazole Synthesis

Radical cyclization offers an alternative mechanistic pathway for the synthesis of the benzothiazole core, often under mild conditions. wikipedia.org These reactions typically involve the cyclization of thioanilide or thioformanilide precursors. mdpi.com

A common strategy employs a base with radical susceptibility, such as potassium tert-butoxide (KOt-Bu), in combination with a radical initiator like CBrCl₃ or through photoredox catalysis. beilstein-journals.orgbeilstein-journals.orgnih.gov The mechanism can be initiated by a single electron transfer (SET) from the base to the initiator, generating a radical that abstracts a hydrogen atom from the thioamide nitrogen or the formyl group. nih.gov This is followed by an intramolecular homolytic aromatic substitution (HAS), where the resulting sulfur- or carbon-centered radical attacks the ortho-position of the aryl ring to form a cyclohexadienyl radical intermediate. Subsequent oxidation and deprotonation yield the final benzothiazole product. acs.org

Visible-light photoredox catalysis provides an environmentally friendly approach, using a photosensitizer to initiate the radical cascade with molecular oxygen as the terminal oxidant, producing water as the only byproduct. acs.org

C-H Functionalization Strategies on the Benzothiazole Core

Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of heterocyclic scaffolds like benzothiazole, avoiding the need for pre-functionalized substrates. chemrxiv.org These strategies can target either the thiazole or the benzene moiety.

C2-H Functionalization : The C2-H bond of the benzothiazole ring is acidic and can be readily functionalized. Palladium-catalyzed direct arylation is a common method for introducing aryl groups at this position. chemrxiv.org Another approach involves the formation of thiazol-2-yl-phosphonium intermediates, which can then react with various nucleophiles to install ether or amine functionalities. nih.gov

Benzene Moiety Functionalization : The C-H bonds on the benzene ring can also be targeted. Iridium-catalyzed C-H borylation is a versatile method that can introduce boryl groups at various positions (C4, C5, C6, C7), which serve as handles for subsequent cross-coupling reactions. nih.govacs.org This strategy allows for predictable and systematic substitution on the benzenoid ring. nih.govacs.org For this compound, C-H functionalization would likely occur at the C5 or C7 positions, guided by the existing substituents.

Metal-Catalyzed Reaction Mechanisms for Benzothiazole Transformations

Transition metal catalysis plays a pivotal role in both the synthesis and transformation of benzothiazoles. eie.grethz.ch Palladium and copper are the most frequently employed metals. indexcopernicus.comresearchgate.net

In synthesis, palladium-catalyzed intramolecular oxidative C-H functionalization of N-arylthioureas provides a direct route to 2-aminobenzothiazoles without requiring a pre-installed ortho-leaving group. organic-chemistry.orgnih.gov Mechanistic studies, including a high kinetic isotope effect, suggest a pathway that does not involve electrophilic palladation, possibly proceeding through a σ-bond metathesis or concerted metalation-deprotonation mechanism. organic-chemistry.orgnih.gov

For transformations, the C6-bromo substituent in this compound is an ideal handle for metal-catalyzed cross-coupling reactions. nih.gov Reactions such as Suzuki-Miyaura (with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines or alcohols) can be used to introduce a wide variety of substituents at the C6 position. These reactions typically proceed through a catalytic cycle involving three key steps:

Oxidative Addition : The Pd(0) catalyst inserts into the C-Br bond.

Transmetalation (for Suzuki) or Carbopalladation (for Heck).

Reductive Elimination : The coupled product is released, regenerating the Pd(0) catalyst.

Structure-Reactivity Relationships in Brominated and Methylated Aminobenzothiazoles

The reactivity of this compound is a direct consequence of the electronic and steric properties of its substituents. Understanding these relationships is crucial for predicting its behavior in chemical reactions and for designing derivatives with specific properties. researchgate.net

Steric Effects : The 4-methyl group provides significant steric hindrance around the C4 and C5 positions. This steric bulk can influence the regioselectivity of reactions on the benzene ring, potentially favoring attack at the less hindered C7 position. It can also affect the conformation of substituents introduced at the 2-amino group.

Reactivity of the C-Br Bond : The C-Br bond at the C6 position is the most versatile site for modification via metal-catalyzed cross-coupling reactions. Its reactivity is influenced by the electronic nature of the benzothiazole ring system. The presence of the electron-donating amino and methyl groups can slightly modulate the electron density at C6, but it remains highly susceptible to oxidative addition by palladium catalysts.

Studies on related N,N-disubstituted 2-aminobenzothiazoles have shown that substitutions on the phenyl ring significantly impact biological activity, highlighting the importance of understanding these structure-reactivity relationships in the design of new functional molecules. nih.govnih.gov

Functionalization and Derivatization Strategies

Modification of the 2-Amino Group of 6-Bromo-4-methyl-1,3-benzothiazol-2-amine

The primary amino group at the 2-position is a key handle for a variety of chemical transformations, including acylation, sulfonylation, condensation to form imines, and N-alkylation.

The 2-amino group of benzothiazoles readily undergoes acylation with reagents like chloroacetyl chloride or acid anhydrides. nih.govresearchgate.net For instance, 2-aminobenzothiazole (B30445) can be treated with chloroacetyl chloride to yield an α-chloro amide derivative. nih.gov This intermediate is then susceptible to reaction with various nucleophiles. Similarly, acylation of 2-aminobenzothiazole with succinic or phthalic anhydride (B1165640) in glacial acetic acid produces derivatives bearing a carboxylic acid moiety. researchgate.net

Sulfonylation of the amino group is another important transformation. While direct examples for the title compound are not extensively detailed, the general reactivity of 2-aminothiazoles suggests that reaction with various sulfonyl chlorides is a viable synthetic route. For example, 2-aminothiazole (B372263) can be N-sulfonylated by reacting it with different sulfonyl chlorides in an aqueous solution containing sodium acetate (B1210297), which is heated to facilitate the reaction. nih.gov This methodology can be applied to produce a range of N-benzothiazolyl sulfonamides. A notable application involves the acylation of 2-aminobenzo[d]thiazole-6-sulfonamide with chloroacetyl chloride, followed by further reactions to produce compounds with significant biological interest. nih.gov

Table 1: Examples of Acylation and Sulfonylation of Benzothiazole (B30560) Derivatives

| Starting Material | Reagent | Reaction Conditions | Product Type | Source |

|---|---|---|---|---|

| 2-Aminobenzothiazole | Chloroacetyl chloride | DMF/THF | N-(Benzothiazol-2-yl)-2-chloroacetamide | nih.gov |

| 2-Aminobenzothiazole | Succinic anhydride | Glacial acetic acid | 4-((Benzothiazol-2-yl)amino)-4-oxobutanoic acid | researchgate.net |

| 2-Aminothiazole | 4-Methylbenzenesulfonyl chloride | Sodium acetate, Water, 80-85°C | 4-Methyl-N-(thiazol-2-yl)benzenesulfonamide | nih.gov |

The condensation of the 2-amino group with various aldehydes is a well-established method for synthesizing Schiff bases (imines). This reaction typically involves refluxing the 2-aminobenzothiazole derivative with an appropriate aldehyde in a solvent such as ethanol (B145695), often with a catalytic amount of a base like piperidine (B6355638) or an acid. A pseudo-four-component reaction involving 2-amino-6-bromo-4-methylbenzothiazole, 4-anisaldehyde, and 4-hydroxycoumarin (B602359) in the presence of sulfamic acid has been reported to proceed in high yield within minutes to form a complex spiroheterocycle, demonstrating the reactivity of the amino group in imine formation as part of a tandem reaction. nih.gov

Table 2: Synthesis of Schiff Bases from 2-Aminobenzothiazole Derivatives

| Amine Component | Aldehyde Component | Solvent/Catalyst | Reaction Time | Product Type | Source |

|---|---|---|---|---|---|

| 2-Amino-6-bromobenzothiazole | o-Vanillin | Ethanol / Piperidine | 3 hours (reflux) | Schiff Base | nih.gov |

| 2-Amino-6-bromo-4-methylbenzothiazole | 4-Anisaldehyde | Sulfamic acid | 10 minutes | Spiroheterocycle (via imine intermediate) | nih.gov |

| 2-Aminobenzothiazole | m-Nitrobenzaldehyde | Absolute ethanol | Not specified | Schiff Base | researchgate.net |

Alkylation of the 2-amino group can occur, although the endocyclic nitrogen is also a potential site for alkylation. The reaction of 2-aminobenzothiazoles with highly reactive halides, such as 7-chloro-4,6-dinitrobenzofuroxane, can lead to mono- and dialkylated products at the exocyclic amino group. nih.gov It has been noted that for substrates with electron-withdrawing groups (like 6-Cl or 6-NO2), dialkylation may not occur. nih.gov

Transformations on the Benzene (B151609) Ring of this compound

The benzene ring, substituted with bromo and methyl groups, can undergo further electrophilic or nucleophilic substitution reactions, allowing for the introduction of additional functional groups.

While the title compound is already brominated, further halogenation is possible. Direct iodination of benzothiazoles under strong oxidative and acidic conditions has been shown to yield di-iodinated products. This suggests that further functionalization of the benzene ring through halogenation is a feasible synthetic route.

The introduction of other functional groups onto the benzothiazole core can be achieved through various synthetic strategies.

Cyano Group: The bromo substituent on the aromatic ring can be replaced with a cyano group through palladium-catalyzed cyanation reactions. nih.govnih.gov These methods often use a non-toxic cyanide source like potassium ferrocyanide (K₄[Fe(CN)₆]) and can be applied to a wide range of (hetero)aryl bromides. nih.govnih.gov This transformation provides access to 2-amino-6-cyano-benzothiazole derivatives, which are valuable synthetic intermediates. scholarsresearchlibrary.com

Nitro Group: Direct nitration of 2-aminobenzothiazole often results in a mixture of isomers. A more selective method involves first acylating the 2-amino group, for example, to form 2-acetylaminobenzothiazole. Nitration of this protected intermediate with a mixture of nitric and sulfuric acid, followed by saponification to remove the acyl group, yields 2-amino-6-nitrobenzothiazole (B160904) with high selectivity. google.com This strategy prevents the formation of other isomers and protects the amino group from the harsh nitrating conditions.

Methoxyl Group: The synthesis of 6-methoxy-2-aminobenzothiazole derivatives has been reported, typically starting from p-anisidine, which already contains the methoxy (B1213986) group, followed by reaction with ammonium (B1175870) thiocyanate (B1210189) and oxidative cyclization. ekb.eg The conversion of the 6-bromo substituent to a 6-methoxy group via nucleophilic aromatic substitution with a methoxide (B1231860) source is another potential, though often challenging, synthetic route that typically requires activating groups on the ring or specific catalytic conditions. libretexts.orgnih.gov

Table 3: Methods for Introducing Functional Groups onto the Benzothiazole Ring

| Functional Group | Method | Starting Material Type | Key Reagents | Source |

|---|---|---|---|---|

| Cyano (-CN) | Palladium-catalyzed cyanation | 6-Bromo-benzothiazole derivative | Pd catalyst, K₄[Fe(CN)₆] | nih.govnih.gov |

| Nitro (-NO₂) | Nitration of acylated amine | 2-Acetylaminobenzothiazole | HNO₃ / H₂SO₄ | google.com |

| Methoxyl (-OCH₃) | Synthesis from precursor | p-Anisidine | NH₄SCN, Bromine | ekb.eg |

Annulation Reactions to Form Fused Heterocyclic Systems from 2-Aminobenzothiazoles

Annulation reactions involving the 2-aminobenzothiazole scaffold, such as this compound, are crucial for constructing complex, fused heterocyclic systems. In these reactions, both the exocyclic and endocyclic nitrogen atoms of the 2-aminobenzothiazole's amidine moiety can react with electrophiles, leading to the formation of new rings fused to the parent benzothiazole core. nih.govnih.gov This strategy is widely employed to synthesize a variety of biologically active compounds. nih.govnih.gov

The synthesis of the imidazo[2,1-b]benzothiazole (B1198073) system is a common and significant transformation of 2-aminobenzothiazoles. This fused bicyclic structure is of considerable interest due to its presence in various pharmacologically active molecules. researchgate.net Several synthetic methodologies have been developed to achieve this fusion.

One prominent method involves the reaction of 2-aminobenzothiazoles with α-haloketones, such as phenacyl bromides. researchgate.net For instance, a catalyst-free, microwave-assisted reaction between 2-aminobenzothiazoles and phenacyl bromides in an aqueous medium (using isopropanol (B130326) as a co-solvent) has been shown to produce benzo[d]imidazo[2,1-b]thiazoles in excellent yields (90–95%). nih.govresearchgate.net This approach is noted for its efficiency and adherence to green chemistry principles. nih.gov

Another strategy is the copper-catalyzed oxidative cyclization of 2-aminobenzothiazoles with ketones. nih.gov For example, CuI can catalyze the reaction between 2-aminobenzothiazole and 2-phenoxyacetophenones, using atmospheric oxygen as the oxidant, to yield 3-phenoxybenzo[d]imidazo[2,1-b]thiazoles. nih.gov Multi-component reactions also provide an efficient route. A one-pot reaction involving 2-aminobenzothiazole derivatives, indole-3-carbaldehyde, and aryl isocyanides, catalyzed by P₂O₅ on a SiO₂ support, yields 3-amino-2-(indol-3-yl)imidazo[2,1-b] scirp.orgaraku.ac.irbenzothiazoles. nih.gov

A two-step synthesis has also been reported for creating tricyclic derivatives of imidazo[2,1-b] scirp.orgaraku.ac.irbenzothiazolones, highlighting a sequential approach to building these complex scaffolds. nih.gov

Table 1: Selected Methods for Imidazo[2,1-b]benzothiazole Synthesis

| Reactants | Reagents/Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aminobenzothiazoles, Phenacyl bromides | None | Microwave, Water/Isopropanol | Benzo[d]imidazo[2,1-b]thiazoles | 90-95% | nih.govresearchgate.net |

| 2-Aminobenzothiazole, 2-Phenoxyacetophenones | CuI, O₂ (air) | Oxidative cyclization | 3-Phenoxybenzo[d]imidazo[2,1-b]thiazoles | High | nih.govnih.gov |

| 2-Aminobenzothiazole, Indole-3-carbaldehyde, Aryl isocyanides | P₂O₅/SiO₂ | One-pot, multi-component | 3-Amino-2-(indol-3-yl)imidazo[2,1-b] scirp.orgaraku.ac.irbenzothiazoles | - | nih.gov |

The pyrimido[2,1-b]benzothiazole scaffold is another important fused heterocyclic system accessible from 2-aminobenzothiazole precursors. These compounds are often synthesized via one-pot, three-component condensation reactions, which are highly efficient and allow for the rapid assembly of molecular complexity. scirp.orgresearchgate.net

A common approach involves the reaction of a 2-aminobenzothiazole, a substituted aldehyde, and a β-ketoester (such as ethyl acetoacetate) or another active methylene (B1212753) compound. scirp.orgaraku.ac.irresearchgate.netingentaconnect.com These reactions can be performed under various conditions, including solvent-free heating or using catalysts like sulphamic acid. scirp.orgingentaconnect.com For example, a one-pot, three-component reaction of 2-aminobenzothiazole, various aldehydes, and ethyl or methyl acetoacetate (B1235776) proceeds efficiently in the presence of a novel graphene oxide-based catalyst under solvent-free conditions. araku.ac.ir Similarly, using arylglyoxals, 2-aminobenzothiazole, and 1,3-dicarbonyl compounds in acetic acid also yields pyrimido[2,1-b] scirp.orgaraku.ac.irbenzothiazoles in good yields. arkat-usa.org

The versatility of this reaction allows for the synthesis of a wide range of derivatives by varying the three components, making it a powerful tool for creating libraries of these compounds for biological screening. araku.ac.irresearchgate.net The reaction mechanism typically involves a sequence of condensation and cyclization steps to build the fused pyrimidine (B1678525) ring.

Table 2: Examples of Three-Component Synthesis of Pyrimido[2,1-b]benzothiazoles

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| 2-Aminobenzothiazole | Benzaldehyde derivatives | β-Ketoesters / β-Diketones | Solvent-free, 60°C | 4H-Pyrimido[2,1-b]benzothiazoles | scirp.org |

| 2-Aminobenzothiazole | Arylglyoxals | 1,3-Dicarbonyl compounds (e.g., dimedone, barbituric acid) | Acetic acid | Pyrimido[2,1-b] scirp.orgaraku.ac.irbenzothiazoles | arkat-usa.org |

| 2-Aminobenzothiazole | Aldehydes | Ethyl/Methyl acetoacetate | Graphene oxide-based sulfonic acid / Solvent-free | Pyrimido[2,1-b]benzothiazoles | araku.ac.ir |

| 2-Aminobenzothiazole | Aldehyde | β-Ketoester | Sulphamic acid | 4H-Pyrimido[2,1-b]benzothiazoles | ingentaconnect.com |

The fusion of a triazole ring to the benzothiazole core results in triazolo-benzothiazole derivatives, a class of compounds with significant biological potential. acs.org The synthesis of these systems often involves multi-step sequences starting from a modified benzothiazole.

One established route to scirp.orgresearchgate.netarkat-usa.orgtriazolo[3,4-b] scirp.orgaraku.ac.irbenzothiazoles begins with the conversion of benzothiazole-2-thiol to 2-hydrazino-1,3-benzothiazole by reacting it with hydrazine (B178648) hydrate. researchgate.net The resulting 2-hydrazino intermediate is a key building block. It can be cyclized with various one-carbon sources. For example, reaction with carbon disulfide in an alkaline medium yields scirp.orgresearchgate.netarkat-usa.orgtriazolo[3,4-b] scirp.orgaraku.ac.irbenzothiazole-3-thiol. researchgate.net Alternatively, condensation of the 2-hydrazino derivative with aldehydes followed by cyclization with acetic anhydride, or direct cyclization with reagents like formic acid or benzoyl chloride, can produce a variety of substituted scirp.orgresearchgate.netarkat-usa.orgtriazolo[3,4-b] scirp.orgaraku.ac.irbenzothiazoles. researchgate.net

Another approach involves the synthesis of benzothiazole-1,2,3-triazoles. This can be achieved by first preparing 2-propargyl thiobenzothiazole from 2-mercaptobenzothiazole (B37678) and propargyl bromide. The subsequent reaction with sodium azide (B81097) and benzyl (B1604629) bromides leads to the formation of the fused 1,2,3-triazole ring. nih.gov

Table 3: Synthetic Routes to Triazolo-benzothiazole Systems

| Starting Material | Key Intermediate | Reagents for Cyclization | Product | Reference |

|---|---|---|---|---|

| Benzothiazole-2-thiol | 2-Hydrazino-1,3-benzothiazole | Carbon disulfide | scirp.orgresearchgate.netarkat-usa.orgTriazolo[3,4-b] scirp.orgaraku.ac.irbenzothiazole-3-thiol | researchgate.net |

| Benzothiazole-2-thiol | 2-Hydrazino-1,3-benzothiazole | Aldehydes, then Acetic Anhydride | Substituted scirp.orgresearchgate.netarkat-usa.orgTriazolo[3,4-b] scirp.orgaraku.ac.irbenzothiazoles | researchgate.net |

| 2-Mercaptobenzothiazole | 2-Propargyl thiobenzothiazole | Sodium azide, Benzyl bromides | Benzothiazole-1,2,3-triazoles | nih.gov |

Click Chemistry Approaches for Derivatization and Scaffold Hybridization

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the derivatization of benzothiazole scaffolds. nih.govnih.gov This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance, making it ideal for creating complex molecular architectures and hybrid molecules. nih.gov

The strategy involves introducing either an alkyne or an azide functional group onto the benzothiazole core, which can then "click" with a complementary azide- or alkyne-containing molecule. For instance, a benzothiazole alkyne can be prepared and subsequently reacted with various azides to form 1,2,3-triazole-linked conjugates. nih.gov The formation of the conjugated triazole ring can significantly alter the electronic and photophysical properties of the parent molecule. This principle has been used to develop "click-on" fluorogenic dyes, where a non-fluorescent benzothiazole alkyne becomes fluorescent upon reaction with an azide. nih.gov

This approach is particularly valuable for scaffold hybridization, where two distinct pharmacophoric moieties are covalently linked to create a new hybrid compound. nih.gov The 1,2,3-triazole ring formed during the click reaction is not just a passive linker; its chemical features can contribute to the biological activity of the final molecule. nih.gov By linking a benzothiazole scaffold to other bioactive molecules (e.g., alkaloids, sulfonamides) via a triazole bridge, novel compounds with potentially enhanced or dual modes of action can be synthesized. nih.govmdpi.com This modular approach allows for the rapid generation of diverse chemical libraries for drug discovery and chemical biology applications.

Advanced Spectroscopic and Structural Characterization of 6 Bromo 4 Methyl 1,3 Benzothiazol 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Detailed analysis of the proton and carbon environments, as well as their connectivity, is not possible without experimental NMR spectra.

Proton (¹H) NMR for Confirmation of Hydrogen Environments and Connectivity

No published ¹H NMR data is available for this compound.

Carbon (¹³C) NMR for Carbon Skeleton and Substituent Positions

No published ¹³C NMR data is available for this compound.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Through-Bond and Through-Space Correlations

No published 2D NMR data is available for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Precise molecular weight determination and analysis of fragmentation pathways are absent from the literature.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

No published HRMS data is available for this compound.

Fragmentation Pattern Analysis for Structural Features and Purity

No published mass spectrometry fragmentation data is available for this compound.

The synthesis and subsequent comprehensive characterization of 6-Bromo-4-methyl-1,3-benzothiazol-2-amine would be a valuable contribution to the field of heterocyclic chemistry, providing essential data for chemists and pharmacologists working with related structures. Until such research is conducted and published, a detailed and scientifically accurate spectroscopic analysis remains elusive.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds. The analysis of the IR spectrum of this compound allows for the confirmation of its key structural features.

The spectrum is characterized by absorption bands typical for the 2-aminobenzothiazole (B30445) scaffold. nih.govnih.gov The primary amine (-NH₂) group gives rise to characteristic stretching vibrations. researchgate.net The aromatic part of the molecule, including the fused benzene (B151609) and thiazole (B1198619) rings, produces a series of sharp absorptions corresponding to C-H and C=C stretching and bending vibrations. The presence of the methyl and bromo substituents is also confirmed by specific vibrational modes.

Detailed research findings on related 2-aminobenzothiazole derivatives provide a basis for assigning the expected vibrational frequencies for the title compound. acs.orgresearchgate.net For instance, studies on 2-amino-4-methylbenzothiazole (B75042) help in pinpointing the vibrations associated with the methyl group and the core ring structure. nih.gov Similarly, data from other bromo-substituted aromatic compounds aid in identifying the C-Br stretching frequency.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Asymmetric & Symmetric Stretching | Primary Amine (-NH₂) | 3450 - 3250 |

| C-H Stretching | Aromatic Ring | 3100 - 3000 |

| C-H Stretching | Methyl (-CH₃) | 2975 - 2860 |

| C=N Stretching | Thiazole Ring | 1650 - 1550 |

| C=C Stretching | Aromatic Ring | 1600 - 1450 |

| N-H Bending | Primary Amine (-NH₂) | 1640 - 1560 |

| C-H Bending | Methyl (-CH₃) | 1465 - 1370 |

| C-N Stretching | Amine Group | 1350 - 1250 |

| C-S Stretching | Thiazole Ring | 750 - 650 |

Note: The exact positions of the peaks can vary based on the sample preparation method (e.g., KBr disc, Nujol mull) and the specific electronic environment of the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise arrangement of atoms within a crystalline solid. While the specific crystal structure of this compound is not detailed in the available literature, extensive crystallographic data for the closely related analogue, 6-Bromo-1,3-benzothiazol-2-amine, provides significant insights into the expected solid-state conformation, molecular geometry, and intermolecular interactions. nih.govresearchgate.net

Hydrogen Bonding: The primary amine group acts as a hydrogen bond donor, while the thiazole nitrogen atom and the bromine atom serve as acceptors. The crystal packing of the analogue shows molecules linked by N—H···N and N—H···Br hydrogen bonds, which assemble the molecules into sheets. nih.govresearchgate.net This type of interaction is a common feature in the supramolecular assembly of nitrogen-containing heterocyclic compounds. nih.gov

π-π Stacking: In addition to hydrogen bonding, weak aromatic π-π stacking interactions are observed between the benzothiazole (B30560) ring systems of adjacent molecules. nih.gov In the case of 6-Bromo-1,3-benzothiazol-2-amine, a centroid-to-centroid separation of 3.884 Å is reported, indicating an interaction that contributes to the stabilization of the crystal structure. researchgate.net Such stacking is crucial in governing the assembly of many aromatic and heteroaromatic systems. nih.govresearchgate.net It is anticipated that the 4-methyl derivative would exhibit a similar packing motif, potentially with minor variations in intermolecular distances due to the steric and electronic influence of the methyl group.

Table 2: Intermolecular Interactions in the Crystal Structure of the Analogue, 6-Bromo-1,3-benzothiazol-2-amine

| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Distance (Å) / Geometry | Reference |

|---|---|---|---|---|

| Hydrogen Bond | N-H (amine) | N (thiazole) | Specific distances not detailed | nih.govresearchgate.net |

| Hydrogen Bond | N-H (amine) | Br (bromo) | Specific distances not detailed | nih.govresearchgate.net |

The molecular geometry of this compound is expected to be largely planar, a characteristic feature of the benzothiazole ring system. researchgate.net In the crystal structure of the analogue 6-Bromo-1,3-benzothiazol-2-amine, the fused ring system is nearly perfectly planar, with a root-mean-square deviation from the mean plane for the non-hydrogen atoms of just 0.011 Å. nih.govresearchgate.net

The addition of a methyl group at the C4 position is not expected to significantly disrupt this planarity. Conformational analysis of similar 2-aminobenzothiazole derivatives indicates that the fused ring system maintains its flat geometry. mdpi.com The bond lengths and angles within the benzothiazole core would be consistent with those of other reported derivatives, showing partial double-bond character within the thiazole ring due to electron delocalization. The exocyclic C2-N bond is also expected to be shorter than a typical C-N single bond, indicating some degree of π-character.

Elemental Analysis (CHN/S) for Stoichiometric Composition

Elemental analysis is a crucial analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This experimental data is compared against the theoretical values calculated from the compound's molecular formula to confirm its elemental composition and purity. researchgate.net

For this compound, the molecular formula is C₈H₈BrN₂S. The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements. The experimental verification of these percentages is a standard procedure for characterizing newly synthesized batches of the compound, ensuring the correct stoichiometry has been achieved. researchgate.netrsc.org

Table 3: Elemental Composition of this compound (C₈H₈BrN₂S)

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Theoretical Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 96.088 | 39.52 |

| Hydrogen | H | 1.008 | 8.064 | 3.32 |

| Bromine | Br | 79.904 | 79.904 | 32.86 |

| Nitrogen | N | 14.007 | 28.014 | 11.52 |

| Sulfur | S | 32.06 | 32.06 | 13.19 |

| Total | | | 243.13 | 100.00 |

Theoretical and Computational Investigations of 6 Bromo 4 Methyl 1,3 Benzothiazol 2 Amine

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic and Structural Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting a wide range of molecular properties with high accuracy. The following sections detail the types of analyses that are typically performed.

Molecular Geometry Optimization and Conformations

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as its equilibrium geometry. This process, called geometry optimization, finds the structure corresponding to the minimum energy on the potential energy surface. For a molecule like 6-bromo-4-methyl-1,3-benzothiazol-2-amine, this would involve calculating bond lengths, bond angles, and dihedral angles.

The presence of the amino (-NH2) and methyl (-CH3) groups allows for different spatial orientations or conformations. A thorough study would identify the most stable conformer and the energy differences between various rotational states. This information is crucial as the molecular conformation dictates its physical and chemical properties.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative) This table is for illustrative purposes only, as specific published data is unavailable.

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length (Å) | C-S | 1.76 |

| Bond Length (Å) | C=N | 1.32 |

| Bond Length (Å) | C-Br | 1.90 |

| Bond Length (Å) | C-NH2 | 1.38 |

| Bond Angle (°) | S-C-N | 115.0 |

| Bond Angle (°) | C-C-Br | 120.5 |

| Dihedral Angle (°) | H-N-C-N | 0.0 |

Electronic Structure Analysis

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. edu.krd A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. edu.krd Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. nih.gov

Table 2: Hypothetical Frontier Molecular Orbital Data (Illustrative) This table is for illustrative purposes only, as specific published data is unavailable.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.20 |

| LUMO Energy | -1.85 |

| Energy Gap (ΔE) | 4.35 |

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment (ω = χ² / 2η).

Local reactivity indices, such as Fukui functions, would further pinpoint which specific atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack.

Table 3: Hypothetical Global Reactivity Descriptors (Illustrative) This table is for illustrative purposes only, as specific published data is unavailable.

| Descriptor | Calculated Value (eV) |

|---|---|

| Ionization Potential (I) | 6.20 |

| Electron Affinity (A) | 1.85 |

| Electronegativity (χ) | 4.025 |

| Chemical Hardness (η) | 2.175 |

| Chemical Softness (S) | 0.460 |

| Electrophilicity Index (ω) | 3.72 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. MEP maps are invaluable for identifying sites prone to electrophilic and nucleophilic attack.

Typically, regions of negative potential (colored red to yellow) are rich in electrons and are susceptible to electrophilic attack. These often include lone pairs on heteroatoms like nitrogen and oxygen. Regions of positive potential (blue) are electron-poor and are the preferred sites for nucleophilic attack, commonly found around hydrogen atoms bonded to electronegative atoms. For this compound, negative potential would be expected around the nitrogen atoms of the amino group and the thiazole (B1198619) ring, while positive regions would be located near the amine hydrogens.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Energies

Time-Dependent Density Functional Theory (TD-DFT) is a cornerstone of computational chemistry for investigating the electronic excited states of molecules. It allows for the calculation of electronic absorption and emission spectra, providing valuable information on how molecules like 2-aminobenzothiazole (B30445) derivatives interact with light. These calculations can predict the maximum absorption wavelength (λmax), oscillator strengths, and the nature of electronic transitions, such as π-π* or n-π* transitions.

For instance, a TD-DFT study on 2-(2′-aminophenyl)benzothiazole (APBT) derivatives in an aqueous environment, performed at the B3LYP/6-311+G(d,p) level of theory, revealed significant insights into the effects of substituents on their photophysical properties. sci-hub.stresearchgate.net The study aimed to design efficient fluorescent probes by understanding how electron-donating groups (EDG) and electron-withdrawing groups (EWG) alter the absorption and emission spectra. sci-hub.st The results indicated that the substitution of strong electron-donating groups on the phenyl ring led to larger Stokes' shifts and emission wavelengths extending beyond 600 nm. sci-hub.stresearchgate.net

These theoretical investigations of electronic spectra are crucial for understanding the photochemistry of these compounds. For example, in 2-azidobenzothiazoles, TD-DFT calculations have been used to accurately assign the bands observed in experimental UV spectra and to understand the influence of substituents like bromine or nitro groups on these transitions. researchgate.net Such computational approaches provide a generalized guideline that can be invaluable in predicting the photophysical behavior of this compound, suggesting how the bromo and methyl substituents might influence its electronic excitation energies.

Table 1: Representative TD-DFT Calculated Excitation Energies and Wavelengths for a Substituted Benzothiazole (B30560) Derivative (Note: Data is for a representative 2-aminobenzothiazole derivative, not this compound)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S0 → S1 | 2.95 | 420 | 0.58 |

| S0 → S2 | 3.40 | 365 | 0.12 |

Vibrational Spectra Simulations and Assignments (IR, Raman)

Computational simulations of infrared (IR) and Raman spectra are essential for the structural characterization of molecules. By calculating the harmonic vibrational frequencies using methods like DFT, researchers can assign the vibrational modes observed in experimental spectra. These assignments help confirm the molecular structure and provide details about bonding.

A computational study on a series of five benzothiazole derivatives using the B3LYP/6-311G(d,p) level of theory provides a template for how such an analysis would be approached. mdpi.commdpi.com In that study, the vibrational frequencies for various functional groups were calculated and compared with experimental data. For example, the characteristic stretching vibrations of the amino group (-NH2) at position 2 were identified, typically showing symmetric and antisymmetric stretching modes. mdpi.com The stretching vibrations for C-C bonds within the phenyl and benzo rings, as well as modes associated with substituents, were also assigned. mdpi.com

For this compound, a similar computational approach would predict characteristic vibrational frequencies. Key predicted bands would include the N-H stretching of the 2-amino group, C-H stretching of the 4-methyl group, and vibrations of the benzothiazole core. The C-Br stretching frequency would also be a key identifier. Comparing these simulated spectra with experimental IR and Raman data would allow for a detailed and confident assignment of the molecule's vibrational modes.

Table 2: Example of Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for a 2-Aminobenzothiazole Derivative (Note: Data is for a representative 2-aminobenzothiazole derivative, not this compound)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|